2-(3-甲基-噻吩-2-基)-噻唑烷-4-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

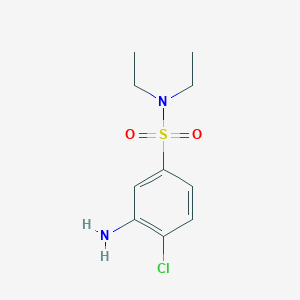

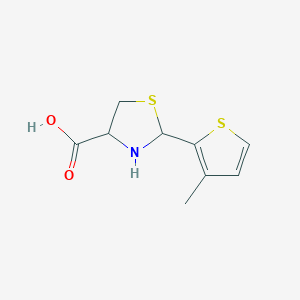

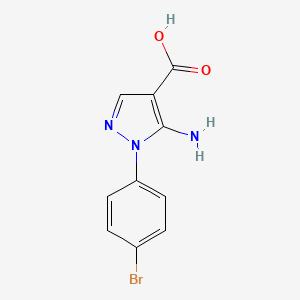

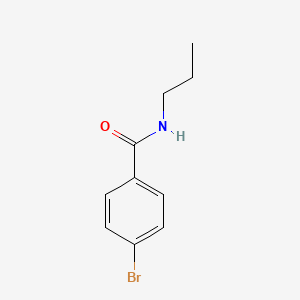

The compound "2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid" is a derivative of thiazolidine-4-carboxylic acid, which is a class of compounds that have been studied for various biological activities. Thiazolidine derivatives are known for their potential therapeutic applications, including their role as prodrugs of L-cysteine, which can protect against hepatotoxicity induced by substances like acetaminophen . These compounds have also been identified in biological samples such as urine, where they serve as indicators of exposure to certain chemicals .

Synthesis Analysis

The synthesis of thiazolidine derivatives typically involves the condensation of an aldehyde or ketone with an amino acid such as cysteine. For example, the reaction of ortho-vanillin with L-cysteine leads to the formation of a racemic mixture of thiazolidine-4-carboxylic acid derivatives . The synthesis process can be influenced by various factors, including the presence of catalysts like ZnCl2, which can lead to the formation of crystalline structures suitable for X-ray diffraction studies . Additionally, the reaction of aldehydes with 2-aminoethanethiol can produce thiazolidine compounds with different substituents, further expanding the diversity of this compound class .

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives can be characterized using techniques such as NMR, ESI-MS, and X-ray diffraction. These methods provide detailed information about the stereochemistry and zwitterionic nature of the compounds in the solid state . The crystal structure analysis can reveal the diastereomeric forms of the compound and confirm the presence of specific substituents on the thiazolidine ring .

Chemical Reactions Analysis

Thiazolidine derivatives can undergo various chemical reactions, including nonenzymatic ring opening followed by solvolysis, which is a key step in their function as prodrugs of L-cysteine . The hydrogens on the substituents of the thiazolidine ring can participate in deuterium exchange with solvent, indicating the dynamic nature of these compounds . Additionally, thiazolidine compounds can react with metal salts to form metal complexes and organometallic derivatives, demonstrating their coordination behavior and potential for forming diverse chemical structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of different substituents can affect these properties, which in turn can influence their biological activity and potential therapeutic applications. For instance, the protective effect of thiazolidine derivatives against hepatotoxicity is related to their ability to release L-cysteine in vivo . The chromatographic methods used to isolate and quantify these compounds from biological samples, such as urine, also reflect their chemical properties .

科学研究应用

抗菌和抗真菌活性

研究表明,噻唑烷酮衍生物(包括 2-(3-甲基-噻吩-2-基)-噻唑烷-4-甲酸)表现出有希望的抗菌和抗真菌特性。这些衍生物已针对多种细菌菌株(如大肠杆菌、铜绿假单胞菌、金黄色葡萄球菌)和真菌物种(如白色念珠菌和黑曲霉)进行了评估。结果表明有潜力开发新型抗菌剂 (N. Patel & Minesh D. Patel, 2017)。

保肝特性

一些 2-取代噻唑烷-4-甲酸已被评估其对由对乙酰氨基酚引起的小鼠肝毒性死亡的保护作用。这些化合物充当 L-半胱氨酸的前药,可以提供显着的保护,表明它们在管理药物引起的肝损伤方面具有潜在应用 (H. Nagasawa et al., 1984)。

合成和溶液行为

对噻唑烷-2,4-二甲酸(一种与 2-(3-甲基-噻吩-2-基)-噻唑烷-4-甲酸相关的化合物)的研究提供了对其合成和溶液行为的见解。这些研究有助于了解噻唑烷衍生物在各个科学领域的化学性质和潜在应用 (B. Refouvelet et al., 1994)。

抗氧化和抗肿瘤特性

已对噻唑烷衍生物的合成和评价进行了研究,以了解其抗氧化和抗肿瘤活性。这些研究对于探索噻唑烷基化合物的治疗潜力至关重要,它们在癌症治疗和抗氧化剂中发挥作用 (M. Gouda & A. Abu‐Hashem, 2011)。

分光光度应用

噻唑烷衍生物已被探索其在分光光度分析研究中的潜力。研究了新型噻吩偶氮试剂的合成及其分光光度性质,表明这些化合物在分析化学中具有潜在用途 (O. Barabash et al., 2020)。

作用机制

Target of Action

The primary target of 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid is the lipoxygenase pathway . This pathway, which catalyzes the first two steps of the transformation of arachidonic acid into leukotrienes, is implicated in several processes such as cell differentiation, inflammation, and carcinogenesis .

Mode of Action

It is known that many natural products and synthetic compounds act as anti-inflammatory agents via the lipoxygenase (lo) pathway by reducing the active site iron, thereby uncoupling the catalytic cycle of the enzyme .

Biochemical Pathways

The affected biochemical pathway is the lipoxygenase pathway. This pathway is involved in the transformation of arachidonic acid into leukotrienes, which play a role in various diseases like asthma, psoriasis, ulcerative colitis, rheumatoid arthritis, atherosclerosis, cancer, and blood vessel disorders .

Result of Action

It is known that compounds that interfere with the lipoxygenase pathway have shown important antioxidant activity, anti-inflammatory activity, and very good inhibition of soybean lipoxygenase . Some of them were also tested for their anticancer activity .

属性

IUPAC Name |

2-(3-methylthiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S2/c1-5-2-3-13-7(5)8-10-6(4-14-8)9(11)12/h2-3,6,8,10H,4H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPBHIQCNCYXEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2NC(CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389849 |

Source

|

| Record name | 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid | |

CAS RN |

318466-03-4 |

Source

|

| Record name | 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one](/img/structure/B1274498.png)

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1274514.png)